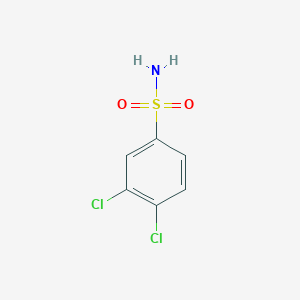

3,4-Dichlorobenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLSOONBCBUBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283393 | |

| Record name | 3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23815-28-3 | |

| Record name | 3,4-Dichlorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23815-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9RH83L2KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 3,4-Dichlorobenzenesulfonamide

An In-depth Technical Guide to 3,4-Dichlorobenzenesulfonamide

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into the molecule's structural characteristics, physicochemical properties, and the rationale behind key analytical methodologies.

Section 1: Molecular Identity and Structural Elucidation

This compound is an aromatic sulfonamide compound characterized by a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a sulfonamide group. This substitution pattern is critical to its chemical behavior and potential biological activity.

Key Identifiers:

-

IUPAC Name: this compound

-

Molecular Formula: C6H5Cl2NO2S[2]

-

Synonyms: 3,4-Dichlorobenzene-1-sulfonamide, Benzenesulfonamide, 3,4-dichloro-[1][2]

The structural arrangement, particularly the electron-withdrawing nature of the chlorine atoms and the sulfonamide group, profoundly influences the molecule's reactivity and physicochemical parameters.

Caption: Molecular structure of this compound.

Section 2: Physicochemical Properties

The physical properties of a compound are fundamental to its application, dictating its solubility, stability, and formulation possibilities. While extensive experimental data for this specific isomer is not widely published, properties can be inferred from its structure and comparison with related compounds.

| Property | Value | Source / Comment |

| Molecular Weight | 226.09 g/mol | Calculated from the molecular formula C6H5Cl2NO2S.[2] |

| Physical Appearance | Expected to be a crystalline solid. | Based on analogous compounds like 4-chlorobenzenesulfonamide, which is a powder.[3] |

| Melting Point | Not explicitly available. | For comparison, 4-chlorobenzenesulfonamide has a melting point of 140-144 °C.[3] |

| Boiling Point | Not explicitly available. | High boiling point expected due to polarity and molecular weight. |

| Solubility | Expected to have low water solubility. | The dichlorinated aromatic ring imparts significant hydrophobicity. |

| pKa | Not explicitly available. | The sulfonamide proton (-SO2NH2) is acidic; pKa is likely in the range of 9-11. |

Section 3: Chemical Reactivity and Synthesis Overview

The reactivity of this compound is governed by its two primary functional regions: the dichlorinated benzene ring and the sulfonamide group.

-

Sulfonamide Group: The N-H protons are acidic and can be deprotonated by a base. The nitrogen atom can act as a nucleophile, allowing for substitution reactions. Sulfonamides are generally stable but can be hydrolyzed under harsh acidic or basic conditions.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two chlorine atoms and the sulfonyl group. Nucleophilic aromatic substitution is possible but requires forcing conditions.

Synthesis Pathway: A common route to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an amine. Therefore, this compound would typically be synthesized by reacting 3,4-dichlorobenzenesulfonyl chloride with ammonia.

Caption: General synthesis pathway for this compound.

A documented synthesis example involves using the precursor, 3,4-dichlorobenzenesulfonyl chloride, to react with an aminomethyl-thioxanthen-9-one in dry pyridine to form a more complex N-substituted sulfonamide.[1] This illustrates the utility of the precursor in building larger molecules.

Section 4: Spectroscopic and Analytical Protocols

Structural confirmation and purity assessment rely on a suite of spectroscopic techniques. The following section details the expected spectral characteristics and the standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the sulfonamide N-H protons. The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The -NH2 protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chlorine and sulfonyl groups.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. The choice of solvent is critical; DMSO-d6 is often preferred for sulfonamides as it can better solubilize the compound and allows for clearer observation of exchangeable N-H protons.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.[4]

-

Data Acquisition: Acquire the spectrum using standard parameters. Chemical shifts are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).[4]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

Expected Peaks:

-

N-H Stretch: Two bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH2) group.

-

S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (O=S=O) are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

-

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.[4]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and compare them to known values for sulfonamide and dichlorobenzene moieties.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Data: The mass spectrum should show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Section 5: Safety, Handling, and Storage

Hazard Profile (Inferred):

-

Acute Toxicity: Likely harmful if swallowed or inhaled.[5]

-

Skin Corrosion/Irritation: May cause skin irritation.[6]

-

Eye Damage/Irritation: May cause serious eye irritation.[6][7]

-

Respiratory Irritation: May cause respiratory irritation.[5][6]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key chemical intermediate whose properties are defined by its dichlorinated aromatic system and sulfonamide functionality. This guide has synthesized available data and established scientific principles to provide a robust technical overview. By understanding its physicochemical properties, reactivity, and the protocols for its analysis, researchers can effectively and safely utilize this compound in synthetic chemistry and drug discovery programs.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

PubChem. 3,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide | C12H8Cl3NO2S. [Link]

-

AA Blocks. Safety Data Sheet. [Link]

-

Cheméo. Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)- (CAS 34392-63-7). [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

-

AWS. A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound [drugfuture.com]

- 3. 4-クロロベンゼンスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. 3,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide | C12H8Cl3NO2S | CID 69498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aablocks.com [aablocks.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3,4-Dichlorobenzenesulfonamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,4-Dichlorobenzenesulfonamide. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, practical understanding of this important chemical intermediate. The sulfonamide functional group is a cornerstone of medicinal chemistry, and understanding the nuances of its synthesis and the properties of its derivatives is critical for innovation in drug discovery.[1] This guide is structured to provide not just the "what" and "how," but the "why," reflecting a field-proven approach to chemical synthesis and analysis. Every protocol and piece of data presented herein is grounded in established scientific principles, intended to empower researchers to confidently work with this compound.

Chemical Identity and Properties

CAS Number: 23815-28-3[2]

Synonyms:

-

3,4-Dichlorobenzene-1-sulfonamide[2]

-

Benzenesulfonamide, 3,4-dichloro-[2]

-

4,5-Dichlorobenzenesulfonamide[2]

-

NSC-31188[2]

Molecular Formula: C₆H₅Cl₂NO₂S

Molecular Weight: 226.08 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 146 °C | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in hot ethanol and isopropanol-water mixtures | [4] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a robust two-step process. This methodology is scalable and relies on well-understood reaction mechanisms, making it a reliable choice for laboratory and potential pilot-plant scale production.

Caption: General workflow for the synthesis of this compound.

Step 1: Chlorosulfonation of 1,2-Dichlorobenzene

This initial step involves an electrophilic aromatic substitution reaction where 1,2-dichlorobenzene is reacted with chlorosulfonic acid to yield the key intermediate, 3,4-dichlorobenzenesulfonyl chloride.[1] Careful control of the reaction temperature is paramount to prevent the formation of unwanted sulfone by-products.[1]

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap to neutralize the evolving hydrogen chloride gas.

-

Reagent Addition: Charge the flask with chlorosulfonic acid. Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add 1,2-dichlorobenzene dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) monitoring.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Isolation: Collect the precipitated 3,4-dichlorobenzenesulfonyl chloride by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to litmus paper.

-

Drying: Dry the isolated product, preferably in a desiccator over a suitable drying agent.

Step 2: Amidation of 3,4-Dichlorobenzenesulfonyl Chloride

The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide via a nucleophilic substitution reaction with ammonia.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place the dried 3,4-dichlorobenzenesulfonyl chloride in a suitable reaction vessel.

-

Amidation: Slowly and carefully add the sulfonyl chloride portion-wise to a cooled (0-10 °C) and stirred concentrated aqueous ammonia solution.

-

Reaction: Stir the resulting slurry vigorously at room temperature for 1-2 hours. The sulfonamide product will precipitate out of the solution.[1]

-

Isolation: Collect the crude this compound by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be effectively purified by recrystallization.

Purification by Recrystallization

Recrystallization is a critical step to obtain high-purity this compound, suitable for downstream applications, particularly in drug development where impurity profiles are strictly controlled. The choice of solvent is crucial for successful recrystallization. For sulfonamides, polar solvents or binary mixtures are often effective.[4]

Experimental Protocol for Recrystallization:

-

Solvent Selection: A mixture of isopropanol and water (e.g., 70% isopropanol) is a good starting point for the recrystallization of many sulfonamides.[4] Alternatively, hot ethanol can be used.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice-water bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them in a desiccator or a vacuum oven at a moderate temperature.

Characterization and Analytical Methods

Unequivocal characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Caption: Key analytical methods for the characterization of this compound.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.0 ppm). The protons of the sulfonamide group (-SO₂NH₂) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons will show distinct signals in the region of approximately 120-145 ppm. |

| FTIR (KBr) | Characteristic absorption bands are expected for the N-H stretching of the sulfonamide group (around 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹) and the asymmetric and symmetric S=O stretching vibrations (around 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively).[5] |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (226.08 g/mol ). The isotopic pattern characteristic of two chlorine atoms should be observable. |

Applications in Research and Drug Development

Sulfonamides are a well-established class of compounds with a broad range of biological activities.[1] While specific applications for this compound are not extensively documented in publicly available literature, its structural features suggest several potential areas of investigation for researchers and drug development professionals.

-

Chemical Intermediate: this compound serves as a valuable building block in organic synthesis. The sulfonamide group can be further functionalized, and the dichlorinated phenyl ring provides a scaffold for the synthesis of more complex molecules. It is a known impurity in the synthesis of the carbonic anhydrase inhibitor drug, Dichlorphenamide.

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[6][7][8] Dichlorphenamide, a related dichlorinated benzenesulfonamide, is a known carbonic anhydrase inhibitor used in the treatment of glaucoma.[7] Therefore, this compound could be investigated as a potential carbonic anhydrase inhibitor itself or used as a scaffold for the development of novel and selective CA inhibitors.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry, particularly in the exploration of novel carbonic anhydrase inhibitors. The synthetic route via chlorosulfonation of 1,2-dichlorobenzene followed by amidation is a reliable and scalable method. Proper purification and thorough characterization are essential to ensure the quality required for research and drug development endeavors. This guide provides the foundational knowledge and practical protocols to enable scientists to work with this compound effectively and safely.

References

- Gowda, B. T., & Kumar, K. L. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-dichlorobenzenesulfonic acid, 2,4,6-trichlorophenyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dichlorobenzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

-

MDPI. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dichloro-N-methylbenzenesulfonamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide (3) from.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of LDH–RSO 3 , LDH–SO 4 , LDH–CO 3 and sodium dodecylbenzene sulfonate (RSO 3 Na). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dichlorobenzaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Dissolution and Recrystallization Behavior of Li3PS4 in Different Organic Solvents. Retrieved from [Link]

-

SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

mzCloud. (n.d.). 2 Chlorobezenesulfonamide. Retrieved from [Link]

-

mzCloud. (n.d.). Dichlorphenamide. Retrieved from [Link]

-

MassBank. (2008). MSBNK-IPB_Halle-PB000166. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [drugfuture.com]

- 3. mt.com [mt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

Spectroscopic Characterization of 3,4-Dichlorobenzenesulfonamide: A Technical Guide

Introduction

3,4-Dichlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, comprising a dichlorinated benzene ring attached to a sulfonamide group, imparts specific physicochemical properties that are crucial for its reactivity and biological activity. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new derivatives. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is presented from the perspective of a seasoned application scientist, emphasizing the practical implications for researchers and developers in the chemical and pharmaceutical industries.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is the foundation of its chemical behavior. Spectroscopic techniques provide a non-destructive window into its atomic and molecular framework.

Caption: Molecular structure of this compound.

This guide will systematically dissect the NMR, IR, and MS data to provide a comprehensive spectroscopic profile of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition ensures reproducibility and accuracy.

Caption: Standard workflow for NMR data acquisition.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons of the sulfonamide group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Doublet | 1H | Aromatic H (position 2) |

| ~ 7.7 - 7.9 | Doublet of doublets | 1H | Aromatic H (position 6) |

| ~ 7.6 - 7.7 | Doublet | 1H | Aromatic H (position 5) |

| ~ 7.3 (broad) | Singlet | 2H | -SO₂NH₂ |

Causality behind Assignments: The electron-withdrawing nature of the sulfonyl group and the chlorine atoms deshields the aromatic protons, shifting them downfield. The proton at position 2 is most deshielded due to its proximity to the sulfonyl group. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons. The broad singlet for the NH₂ protons is characteristic and is due to quadrupole broadening and potential exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 142 | C-SO₂ |

| ~ 135 - 137 | C-Cl (position 3) |

| ~ 133 - 135 | C-Cl (position 4) |

| ~ 131 - 133 | Aromatic CH (position 5) |

| ~ 128 - 130 | Aromatic CH (position 6) |

| ~ 126 - 128 | Aromatic CH (position 2) |

Field-Proven Insights: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups. The carbons directly bonded to the sulfonyl group and chlorine atoms are significantly downfield. The assignments are based on established substituent effects on benzene ring chemical shifts.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by vibrations of the sulfonamide and the dichlorinated aromatic ring.

Experimental Protocol: IR Data Acquisition

Caption: Standard workflow for IR data acquisition using the KBr pellet method.

IR Spectral Interpretation

The key to interpreting the IR spectrum is to identify the characteristic absorption bands for the sulfonamide and substituted benzene moieties.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3390 - 3320 | N-H Asymmetric Stretch | -SO₂NH₂ |

| 3280 - 3230 | N-H Symmetric Stretch | -SO₂NH₂ |

| 3100 - 3000 | Aromatic C-H Stretch | Ar-H |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring |

| 1345 - 1315 | SO₂ Asymmetric Stretch | -SO₂NH₂ |

| 1185 - 1145 | SO₂ Symmetric Stretch | -SO₂NH₂ |

| ~ 920 | S-N Stretch | -SO₂NH₂ |

| 800 - 600 | C-Cl Stretch | Ar-Cl |

Expertise in Action: The two distinct N-H stretching bands are a hallmark of a primary sulfonamide.[4][5] The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are highly characteristic and confirm the presence of the sulfonyl group.[6][7][8] The positions of the C-H out-of-plane bending vibrations (not listed in the table but typically in the 900-650 cm⁻¹ region) can provide further information about the substitution pattern of the benzene ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: MS Data Acquisition

Caption: General workflow for mass spectrometry data acquisition.

Mass Spectral Interpretation

The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.

Expected Molecular Ion:

-

[M+H]⁺ (Positive Ion Mode): m/z 226.9

-

[M-H]⁻ (Negative Ion Mode): m/z 224.9

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Key Fragmentation Pathways:

A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂).[10][11][12]

Caption: Predicted major fragmentation pathways for this compound in positive ion mode.

Trustworthiness of Interpretation: The fragmentation of sulfonamides has been extensively studied.[13][14][15] The proposed fragmentation pathways are based on established mechanisms and provide a reliable means of confirming the structure of this compound. The isotopic signature of the fragments containing chlorine atoms will further validate the assignments.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By integrating data from NMR, IR, and MS, researchers and drug development professionals can confidently verify the structure and purity of this important chemical intermediate. The detailed protocols and interpretations serve as a practical resource for routine analysis and troubleshooting in a laboratory setting.

References

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1714. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Sun, W., Li, Y., & Mo, W. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(4), 624-633. [Link]

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

-

Yurdakul, Ş., & Sert, Y. (2006). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 39(4), 327-338. [Link]

-

Gao, J., Li, Y., & Wang, Y. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 72(22), 8469-8475. [Link]

-

Sun, W., Li, Y., & Mo, W. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 20(4), 624-633. [Link]

-

Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. [Link]

-

PubChem. (n.d.). 3,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Macernis, M., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5521. [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 57(11), 967-973. [Link]

-

Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl. Zeitschrift für Naturforschung A, 57(11), 967-973. [Link]

-

SpectraBase. (n.d.). 3,4-dichloro-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-dichloro-N-methylbenzenesulfonamide. Retrieved from [Link]

-

Sentürk, M., et al. (2012). A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Molecules, 17(10), 11627-11638. [Link]

-

The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

-

FDA. (n.d.). This compound. Retrieved from [Link]

-

Alsughayer, A. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. International Journal of Organic Chemistry, 1(3), 123-130. [Link]

-

Chang, C. J., & Kroschwitz, J. I. (1978). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 67(8), 1067-1072. [Link]

-

Brown, W. P. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dichlorobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzenesulfonamide. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, 3,4-dimethoxy-N-[(4-methylphenyl)methyl]-. Retrieved from [Link]

-

Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]

-

MassBank. (2016). Benzenesulfonic acids and derivatives. Retrieved from [Link]

Sources

- 1. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. znaturforsch.com [znaturforsch.com]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 7. tandfonline.com [tandfonline.com]

- 8. rsc.org [rsc.org]

- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Introduction: The Structural Significance of Dichlorinated Benzenesulfonamides

An In-depth Technical Guide to the Crystal Structure of 3,4-Dichlorobenzenesulfonamide and Its Derivatives

This guide provides a comprehensive technical analysis of the crystal structure of this compound and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of sulfonamides and their application in medicinal chemistry. We will delve into the intricacies of molecular conformation, intermolecular interactions, and crystal packing, offering field-proven insights into the synthesis and crystallization of these compounds.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The this compound scaffold represents a key building block in the synthesis of novel therapeutic candidates. The specific placement of two chlorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and, crucially, its three-dimensional arrangement in the solid state.

Understanding the crystal structure is not merely an academic exercise; it is fundamental to drug development. The precise packing of molecules in a crystal lattice dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented phenomenon in sulfonamides and can have profound implications for a drug's efficacy and safety.[3][4] This guide will explore the structural nuances of this compound and its derivatives, providing a framework for rational molecular design and crystal engineering.

The Archetypal Structure: Intermolecular Interactions in Sulfonamide Crystals

The Preeminent Role of Hydrogen Bonding

The sulfonamide group (-SO₂NH-) is a potent hydrogen-bonding moiety. The nitrogen atom acts as a hydrogen bond donor (N-H), while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This combination predictably leads to the formation of highly stable, self-complementary intermolecular synthons.[7]

The most common and stable hydrogen-bonding pattern observed in primary and secondary sulfonamides is the formation of a centrosymmetric dimer, characterized by two N-H···O hydrogen bonds. This interaction is described using graph-set notation as an R²₂(8) ring. This robust dimer motif often serves as the primary building block for the extended crystal lattice.

Molecular Conformation and Packing Architecture

The overall shape of a sulfonamide molecule is largely defined by the torsion angles within the C-SO₂-NH-C bridge. The molecule is typically bent at the sulfur atom.[8][9] The relative orientation of the two aromatic rings, described by the dihedral angle between their planes, is a critical conformational parameter that is highly sensitive to the substitution pattern on the rings.[10][11] This angle has significant implications for how the molecule fits into the binding pocket of a biological target.

The molecular packing in sulfonamide crystals can be broadly classified into different architectures based on how the fundamental hydrogen-bonded units are arranged.[12] These arrangements are further stabilized by weaker interactions, including C-H···O contacts, π-π stacking between aromatic rings, and, particularly relevant for our topic, halogen···halogen or halogen···O/N interactions.

Caption: R²₂(8) hydrogen-bonded dimer motif common in sulfonamide crystals.

Crystal Structures of Key this compound Derivatives

Analysis of N-aryl derivatives provides critical insight into how substituents modulate the crystal packing and molecular conformation. The interplay between different substituents dictates the final solid-state architecture.

A comparative analysis of several N-(dichlorophenyl)benzenesulfonamide derivatives reveals key structural trends. The data below summarizes crystallographic parameters for selected compounds, illustrating the influence of substituent placement on molecular geometry.

| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | C-S-N-C Torsion (°) | Dihedral Angle (°) | H-Bond Motif | Ref. |

| N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₁Cl₂NO₂S | Monoclinic | 9.543 (1) | 13.628 (2) | 10.893 (1) | 94.85 (1) | 64.3 (4) | 82.5 (1) | Inversion Dimer | [9] |

| 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide | C₁₃H₁₀Cl₃NO₂S | Monoclinic | 14.563 (2) | 10.033 (2) | 10.162 (2) | 92.60 (2) | -49.4 (2) | 54.6 (1) | Chain (c-axis) | [8] |

| 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide | C₁₂H₇Cl₄NO₂S | Triclinic | 8.1498 (9) | 8.2633 (9) | 11.887 (1) | α=81.8, γ=78.2 | -48.2 (2) | 68.9 (1) | Inversion Dimer | [10] |

| N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide | C₁₃H₁₁Cl₂NO₂S | Monoclinic | 6.7388 (8) | 8.9627 (8) | 22.944 (2) | 91.801 (8) | 69.3 (4) | 79.6 (1) | Inversion Dimer | [11] |

Expert Insights:

-

Steric Hindrance: The introduction of an ortho-methyl group in 4-chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide significantly alters the conformation.[8] It forces a smaller dihedral angle between the aromatic rings (54.6°) compared to its non-ortho-substituted counterparts (>79°). This steric clash also disrupts the common dimer motif, leading to the formation of hydrogen-bonded chains along the c-axis.[8]

-

Electronic Effects & Packing: The presence and position of chloro-substituents influence the C-SO₂-NH-C torsion angle and the overall packing. In 2,4-dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide, the molecules form N-H···O hydrogen bonds that connect them into centrosymmetric dimers.[10] Similarly, N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide molecules are linked by pairs of N-H···O(S) hydrogen bonds, also forming inversion dimers.[9]

-

Conformational Flexibility: The C-SO₂-NH-C torsion angle shows significant variability (from -48.2° to 69.3° in the table), highlighting the conformational flexibility of the sulfonamide bridge, which can be exploited in designing molecules to fit specific receptor topographies.

Experimental Methodologies: From Synthesis to Single Crystal

The successful structural elucidation of these compounds relies on robust and reproducible experimental protocols for both their synthesis and crystallization.

Synthesis of N-Substituted Dichlorobenzenesulfonamides

The synthesis of N-substituted sulfonamides is a well-established nucleophilic substitution reaction. The core procedure involves the reaction of a dichlorobenzenesulfonyl chloride with a primary or secondary amine.

Caption: Standard workflow for the synthesis of sulfonamides.

Protocol 1: General Synthesis of N-Aryl-3,4-dichlorobenzenesulfonamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the desired aniline derivative (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath with constant stirring.

-

Sulfonyl Chloride Addition: Dissolve 3,4-dichlorobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.[11]

Protocols for Obtaining High-Quality Crystals

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For sulfonamides, polymorphism is a key consideration, and conditions must be meticulously controlled.[3]

Protocol 2: Single-Solvent Recrystallization

This method is effective when a solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[13]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide product in the minimum amount of a boiling solvent (e.g., 95% ethanol).[13] Add the solvent in small portions until the solid is fully dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[13]

-

Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical to prevent the rapid "crashing out" of a fine powder, which can trap impurities.[13]

-

Crystal Growth: To maximize yield, once the flask has reached room temperature, it can be placed in an ice bath or refrigerator (0-4 °C) for several hours.[13]

-

Isolation: Collect the formed crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry in a desiccator.

Protocol 3: Solvent/Anti-Solvent Crystallization

This technique is useful when a single ideal solvent cannot be found.[3]

-

Dissolution: Dissolve the sulfonamide in a minimum amount of a "good" solvent (e.g., acetone or dichloromethane) in which it is highly soluble.

-

Induce Supersaturation: Slowly add a miscible "anti-solvent" (e.g., hexane or water) in which the compound is poorly soluble, dropwise with constant swirling, until the solution becomes persistently turbid.

-

Crystal Growth: Stopper the flask and set it aside undisturbed. The crystals will form gradually as the local solvent environment slowly changes. Seeding with a previously obtained crystal can be beneficial.[3]

Caption: A logical workflow for optimizing sulfonamide crystallization.

Structure-Activity Relationship (SAR) Insights

The solid-state conformation observed in a crystal structure provides a valuable, low-energy snapshot of the molecule's preferred geometry. This information is instrumental in understanding how a ligand interacts with its biological target. For example, in the development of Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists for type 2 diabetes, the sulfonamide scaffold plays a critical role.[14]

-

The Sulfonamide Linker: The sulfonamide group is not merely a linker; it is an active participant in receptor binding. The N-H group often acts as a crucial hydrogen bond donor, while the sulfonyl oxygens are key acceptors. The specific geometry of these interactions, informed by crystallographic data, is essential for high-affinity binding.[14]

-

Ring Orientation and Substitution: The dihedral angle between the aromatic rings dictates the overall volume and shape of the molecule. SAR studies on PPARγ agonists have shown that substitutions on the benzenesulfonamide ring (Ring A) directly modulate transcriptional activity.[14] For instance, substitutions at the ortho-position can lead to tighter packing within the binding pocket, enhancing potency.

-

Modulating Physicochemical Properties: The 3,4-dichloro substitution pattern itself is a strategic choice to modulate the molecule's lipophilicity and electronic character, which are critical for cell permeability and metabolic stability.[2]

Caption: The relationship between molecular structure and biological function.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutics. This guide has demonstrated that a thorough understanding of the crystal structures of its derivatives is paramount for successful drug design. The interplay of strong N-H···O hydrogen bonds, steric effects from substituents, and weaker intermolecular forces dictates the molecular conformation and crystal packing. This, in turn, governs the compound's physicochemical properties and its ability to interact effectively with a biological target. By integrating detailed structural analysis with robust synthetic and crystallization methodologies, researchers can harness the principles of crystal engineering to optimize lead compounds and accelerate the discovery of new medicines.

References

-

Sainz-Díaz, C. I., et al. (2018). "Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides." Journal of Pharmaceutical Sciences, 107(1), 237-245. Available at: [Link]

-

Sainz-Díaz, C. I., et al. (2018). "Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides." ResearchGate. Available at: [Link]

-

Perlovich, G. L., et al. (2013). "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks." Crystal Growth & Design, 13(9), 4036-4048. Available at: [Link]

-

Thakuria, R., et al. (2015). "Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides." IUCrJ, 2(Pt 3), 285-296. Available at: [Link]

- Google Patents. (Year N/A). "Crystal forms of sulfonamide compound and preparation method therefor.

-

Gowda, B. T., et al. (2010). "2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o396. Available at: [Link]

-

Perlovich, G. L., et al. (2008). "Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure." International Journal of Pharmaceutics, 349(1-2), 300-313. Available at: [Link]

-

Rodrigues, M. R., et al. (2011). "4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2939. Available at: [Link]

-

Shakuntala, C. S., et al. (2011). "N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o104. Available at: [Link]

-

European Journal of Chemistry. (2024). "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations." European Journal of Chemistry, 15(3), 282-290. Available at: [Link]

-

PubChem. (n.d.). "3,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide." National Center for Biotechnology Information. Available at: [Link]

-

Hughes, T. S., et al. (2017). "Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics." ACS Medicinal Chemistry Letters, 8(9), 951-956. Available at: [Link]

-

Journal of the Japanese Chemical Society. (1950). "3,4-Dichlorobenzene sulfonic acid." Available at: [Link]

-

Molbank. (2018). "N-(2,4-difluorophenyl)-2-fluorobenzamide." Molbank, 2018(2), M983. Available at: [Link]

-

PubChem. (n.d.). "3,4-dichloro-N-methylbenzenesulfonamide." National Center for Biotechnology Information. Available at: [Link]

-

Gowda, B. T., et al. (2009). "N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2334. Available at: [Link]

-

ResearchGate. (2011). "N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide." Available at: [Link]

-

FDA Global Substance Registration System. (n.d.). "this compound." Available at: [Link]

-

Organic Syntheses. (n.d.). "p-ACETAMINOBENZENESULFONYL CHLORIDE." Available at: [Link]

-

MDPI. (2024). "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molbank, 2024, M1879. Available at: [Link]

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2021218948A1 - Crystal forms of sulfonamide compound and preparation method therefor - Google Patents [patents.google.com]

- 5. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Dichlorobenzenesulfonamide Compounds: A Technical Guide for Researchers

Introduction: The Versatility of the Dichlorobenzenesulfonamide Scaffold

The dichlorobenzenesulfonamide moiety is a key pharmacophore in a range of biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, acting as potent inhibitors of crucial enzymes and modulators of critical cellular pathways. This technical guide provides an in-depth exploration of the mechanism of action of dichlorobenzenesulfonamide compounds, with a primary focus on their role as carbonic anhydrase inhibitors and their emerging application as anticancer agents. We will delve into the underlying molecular interactions, the experimental methodologies used to elucidate these mechanisms, and the structure-activity relationships that govern their potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Part 1: The Primary Mechanism - Carbonic Anhydrase Inhibition

The most well-established mechanism of action for many dichlorobenzenesulfonamide compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a pivotal role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1]

The Molecular Interaction: A Tale of Zinc Binding

The inhibitory activity of sulfonamides, including dichlorobenzenesulfonamides, stems from the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[3] This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby blocking the enzyme's function. The binding is further stabilized by a network of hydrogen bonds between the sulfonamide and amino acid residues within the active site.

Therapeutic Implications of Carbonic Anhydrase Inhibition

The ability of dichlorobenzenesulfonamides to inhibit carbonic anhydrases has been harnessed for various therapeutic applications:

-

Glaucoma Treatment: Dichlorphenamide, a prominent dichlorobenzenesulfonamide, is used to treat glaucoma. By inhibiting carbonic anhydrase in the ciliary body of the eye, it reduces the secretion of aqueous humor, which in turn lowers intraocular pressure.

-

Periodic Paralysis: Dichlorphenamide is also indicated for the treatment of primary hyperkalemic and hypokalemic periodic paralysis. While the precise mechanism is not fully elucidated, it is thought to involve the modulation of ion transport and muscle cell excitability.

-

Diuretic Effects: By inhibiting carbonic anhydrase in the renal tubules, these compounds can promote the excretion of bicarbonate, sodium, potassium, and water, leading to a diuretic effect.

Investigating Carbonic Anhydrase Inhibition: Experimental Protocols

The gold standard for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay . This method directly measures the enzyme's catalytic activity. A colorimetric assay is also widely used for inhibitor screening.

This technique allows for the measurement of rapid enzyme kinetics.

Causality Behind Experimental Choices: The stopped-flow method is chosen for its ability to measure the initial, rapid rate of the CA-catalyzed CO₂ hydration reaction, which occurs on a millisecond timescale. This provides a direct and accurate measurement of enzyme activity and inhibition.

Methodology:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The final concentration in the assay is typically in the nanomolar range.

-

CO₂-Saturated Water: Prepare by bubbling pure CO₂ gas into ice-cold deionized water for at least 30 minutes prior to and during the experiment.[4]

-

Inhibitor Solutions: Prepare a stock solution of the dichlorobenzenesulfonamide compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

-

pH Indicator Solution: A buffer containing a pH indicator (e.g., phenol red) is used to monitor the pH change.[4][5]

-

-

Instrumentation:

-

Utilize a stopped-flow spectrophotometer.

-

-

Procedure:

-

Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

-

Load the second syringe with the enzyme solution, pH indicator, and the dichlorobenzenesulfonamide inhibitor at the desired concentration. Pre-incubation of the enzyme and inhibitor may be required.

-

Rapidly mix the two solutions. The instrument will record the change in absorbance of the pH indicator over time as the hydration of CO₂ produces protons and lowers the pH.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance change over time.

-

Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Inhibition constants (Ki) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Experimental Workflow for Stopped-Flow CO₂ Hydration Assay

The role of CAIX in cancer and its inhibition by dichlorobenzenesulfonamides.

Induction of Apoptosis via the Mitochondrial Pathway

Some dichlorobenzenesulfonamide-chalcone hybrids have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. [6]This process is characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.

The induction of apoptosis by these compounds involves a cascade of events culminating in programmed cell death.

Mitochondrial Apoptosis Pathway

The intrinsic pathway of apoptosis induced by dichlorobenzenesulfonamide derivatives.

Experimental Protocols for Elucidating Anticancer Mechanisms

A suite of cell-based assays is employed to investigate the anticancer activity of dichlorobenzenesulfonamide derivatives.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Causality Behind Experimental Choices: The MTT assay is a widely used initial screening method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. Its simplicity and high-throughput nature make it ideal for determining dose-dependent effects and calculating IC₅₀ values.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the dichlorobenzenesulfonamide compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Causality Behind Experimental Choices: Cell cycle analysis is crucial for understanding whether a compound inhibits cell proliferation by arresting cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M). This provides insight into the compound's antiproliferative mechanism.

Methodology:

-

Cell Treatment: Treat cancer cells with the dichlorobenzenesulfonamide compound at its IC₅₀ concentration for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires RNase treatment to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay detects the depolarization of the mitochondrial membrane, an early event in apoptosis.

Causality Behind Experimental Choices: The choice between fluorescent probes like JC-1 and TMRE depends on the experimental needs. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high membrane potential and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low membrane potential. This ratiometric measurement can be more robust for endpoint assays. [7][8]TMRE is a single-emission dye that accumulates in polarized mitochondria; a decrease in fluorescence indicates depolarization, making it suitable for real-time monitoring. [7][8] Methodology (using JC-1):

-

Cell Treatment: Treat cancer cells with the test compound for the desired time.

-

Staining: Incubate the cells with the JC-1 dye.

-

Data Acquisition: Analyze the cells using a fluorescence microscope or a flow cytometer.

-

Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

This method detects the cleavage and activation of key apoptotic proteins, caspases.

Causality Behind Experimental Choices: Western blotting for cleaved caspases (e.g., caspase-9 and caspase-3) provides direct evidence of the activation of the caspase cascade, a hallmark of apoptosis. This confirms that the observed cell death is occurring through this specific programmed pathway.

Methodology:

-

Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the cleaved (active) forms of caspase-9 and caspase-3.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved caspase bands indicates apoptosis induction.

Conclusion

Dichlorobenzenesulfonamide compounds represent a versatile chemical scaffold with significant therapeutic potential. Their primary mechanism of action as potent carbonic anhydrase inhibitors has led to established clinical applications. Furthermore, ongoing research into their derivatives has unveiled promising anticancer activities, targeting both tumor-associated carbonic anhydrases and inducing apoptosis through the mitochondrial pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and further elucidate the mechanisms of action of this important class of compounds, paving the way for the development of novel and more effective therapeutic agents.

References

-

Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Comparison of JC-1 and MitoTracker probes for mitochondrial viability assessment in stored canine platelet concentrates: A flow cytometry study - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-

Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023, February 16). Taylor & Francis Online. [Link]

-

Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - Taylor & Francis Online. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 11, 2026, from [Link]

-

Application of a homogenous membrane potential assay to assess mitochondrial function - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

-

Comparison of four fluorochromes for the detection of the inner mitochondrial membrane potential in human spermatozoa and their correlation with sperm motility - Oxford Academic. (n.d.). Retrieved January 11, 2026, from [Link]

-

Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed. (2023, March 14). [Link]

-

Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved January 11, 2026, from [Link]

-

Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (2020, June 10). [Link]

-

In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (n.d.). Retrieved January 11, 2026, from [Link]

-

What to Consider When Choosing Apoptotic Assays | Biocompare. (2018, March 8). [Link]

-

K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Carbonic Anhydrase assay. (n.d.). Retrieved January 11, 2026, from [Link]

-

New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - MDPI. (2023, December 24). [Link]

-

Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. (2021, August 3). [Link]

-

The Pros and Cons of Apoptosis Assays for Use in the Study of Cells, Tissues, and Organs. (2025, August 6). ResearchGate. [Link]

-

A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Apoptosis detection: a purpose-dependent approach selection - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023, November 26). MDPI. [Link]

-

Inhibition of human carbonic anhydrase 2 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227474) - ChEMBL - EMBL-EBI. (n.d.). Retrieved January 11, 2026, from [Link]

-

Carbonic Anhydrase Activity Assay - Protocols.io. (2019, April 22). [Link]

-

A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - NIH. (2017, March 28). [Link]

-

Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - AIR Unimi. (2022, December 22). [Link]

-

A DFT-Based QSARs Study of Acetazolamide/Sulfanilamide Derivatives with Carbonic Anhydrase (CA-II) Isozyme Inhibitory Activity - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. (2021, August 1). [Link]

-

Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

QSAR study on carbonic anhydrase inhibitors: water-soluble sulfonamides incorporating beta-alanyl moieties, possessing long lasting-intra ocular pressure lowering properties--a molecular connectivity approach - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

-